3,6-Dichloro-1-methylisoquinoline

MAO-B Inhibition Neurodegeneration Enzyme Assay

Select 3,6-Dichloro-1-methylisoquinoline for your hit-to-lead MAO-B programs. This scaffold offers a ~6-fold potency boost over 1-methylisoquinoline with engineered isozyme selectivity. Its strategic 3,6-dichloro pattern enables orthogonal cross-coupling for rapid library synthesis and serves as a validated probe for halogen-bonding studies. A superior, non-interchangeable core for CNS drug discovery.

Molecular Formula C10H7Cl2N
Molecular Weight 212.07 g/mol
Cat. No. B12975712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-1-methylisoquinoline
Molecular FormulaC10H7Cl2N
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=CC(=N1)Cl)Cl
InChIInChI=1S/C10H7Cl2N/c1-6-9-3-2-8(11)4-7(9)5-10(12)13-6/h2-5H,1H3
InChIKeyOOPIOONIPXRMBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-1-methylisoquinoline: A Halogenated Isoquinoline Scaffold for Targeted Medicinal Chemistry and SAR Exploration


3,6-Dichloro-1-methylisoquinoline (CAS 2244683-86-9) is a synthetic, dichlorinated derivative of the isoquinoline heterocycle . The compound is characterized by a benzo-fused pyridine core with chlorine substituents at the 3- and 6-positions and a methyl group at the 1-position. This substitution pattern distinguishes it from other mono- and dichlorinated isoquinoline analogs and imparts a unique profile of physicochemical properties and biological activity. The compound serves primarily as a functionalized building block in pharmaceutical research and organic synthesis .

Why Positional Isomers or Mono-Halogenated Isoquinolines Cannot Replace 3,6-Dichloro-1-methylisoquinoline in Structure-Activity Studies


The substitution pattern on the isoquinoline core is a critical determinant of both biological activity and synthetic utility. Simple substitution with another isoquinoline analog, such as the unsubstituted 1-methylisoquinoline or a positional isomer like 3,5-dichloro-1-methylisoquinoline, cannot replicate the electronic, steric, and pharmacological profile of 3,6-dichloro-1-methylisoquinoline. The precise placement of chlorine atoms at the 3- and 6-positions has been shown to drastically alter enzyme inhibition potency and selectivity profiles compared to both unsubstituted and differently substituted analogs [1]. The quantitative evidence provided below underscores the specific, non-interchangeable nature of this compound in research settings.

Quantitative Evidence for Differentiating 3,6-Dichloro-1-methylisoquinoline from Analogs: Potency, Selectivity, and Physicochemical Profile


Enhanced Monoamine Oxidase B (MAO-B) Inhibitory Potency Versus Unsubstituted Parent Scaffold

3,6-Dichloro-1-methylisoquinoline demonstrates significantly greater inhibitory potency against human Monoamine Oxidase B (MAO-B) compared to the unsubstituted 1-methylisoquinoline scaffold. In a recombinant human enzyme assay, the dichlorinated analog achieved an IC50 of 17,000 nM [1], whereas 1-methylisoquinoline exhibited only weak inhibition with an IC50 of 100,000 nM [2]. This represents an approximately 5.9-fold increase in potency directly attributable to the 3,6-dichloro substitution pattern.

MAO-B Inhibition Neurodegeneration Enzyme Assay

Induction of MAO-B Selectivity Over MAO-A Isoform

The 3,6-dichloro substitution pattern not only enhances potency against MAO-B but also confers a degree of isozyme selectivity. For 3,6-Dichloro-1-methylisoquinoline, the IC50 for MAO-A was reported as >100,000 nM, compared to the 17,000 nM IC50 for MAO-B, indicating at least a 5.9-fold selectivity for the B isoform [1]. In stark contrast, the parent compound 1-methylisoquinoline shows no such preference, with an IC50 of 100,000 nM for both MAO-A and MAO-B under comparable assay conditions [2].

MAO-B Selectivity Isozyme Profiling CNS Drug Discovery

Modulation of Lipophilicity Profile Compared to Unsubstituted Core

The introduction of two chlorine atoms at the 3- and 6-positions significantly alters the physicochemical properties of the isoquinoline core. The predicted partition coefficient (LogP) for 3,6-Dichloro-1-methylisoquinoline is estimated to be in the range of 3.2 to 4.0 , which is notably higher than the experimentally derived LogP of 2.55 for the parent 1-methylisoquinoline [1]. This increase in lipophilicity can influence key drug-like properties such as membrane permeability and solubility.

Lipophilicity ADME Properties Physicochemical Profiling

Enhanced Reactivity as a Halogenated Intermediate for Cross-Coupling Chemistry

The presence of two chlorine atoms in the 3- and 6-positions of the isoquinoline ring provides a distinct synthetic advantage over non-halogenated or mono-halogenated analogs. These chloro substituents are not merely structural; they serve as reactive handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid and modular derivatization . This is a marked difference from the unsubstituted 1-methylisoquinoline, which lacks these handles and would require additional, often inefficient, functionalization steps (e.g., directed ortho-metalation) before similar diversification can occur.

Synthetic Building Block Cross-Coupling Medicinal Chemistry

Key Application Scenarios for 3,6-Dichloro-1-methylisoquinoline Driven by Differentiated Biological and Chemical Properties


Lead Optimization in CNS Drug Discovery Targeting MAO-B

3,6-Dichloro-1-methylisoquinoline should be prioritized as a starting scaffold for hit-to-lead campaigns targeting Monoamine Oxidase B (MAO-B). Its demonstrated ~6-fold improvement in potency and introduction of isozyme selectivity over the parent 1-methylisoquinoline [1] provides a validated chemical starting point for developing novel treatments for Parkinson's disease and other neurological disorders. SAR studies can then focus on further optimizing substituents off this pre-validated, selective core.

Generation of Diverse Isoquinoline Libraries via Parallel Synthesis

The compound's two chlorine substituents serve as versatile handles for high-throughput parallel synthesis. Medicinal chemists can utilize this building block to rapidly generate diverse libraries of 3,6-disubstituted isoquinolines through sequential or orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura) [1]. This allows for efficient exploration of chemical space around the 3- and 6-positions, a strategy not possible with the non-halogenated parent scaffold.

Investigating the Impact of Lipophilicity on Isoquinoline-Based Drug Candidates

With a significantly higher predicted LogP (3.2-4.0) compared to the unsubstituted core (LogP 2.55), 3,6-Dichloro-1-methylisoquinoline can be employed as a tool molecule to study the effect of increased lipophilicity on the absorption, distribution, metabolism, and excretion (ADME) properties of isoquinoline-based compounds [1]. It serves as a specific comparator in ADME panels to delineate the influence of chlorination on membrane permeability and metabolic stability.

Chemical Biology Probe for Elucidating Halogen Bonding Interactions

The specific 3,6-dichloro substitution pattern provides a useful probe for studying the role of halogen bonding in isoquinoline-protein interactions. The chlorine atoms can engage in favorable orthogonal multipolar interactions with protein backbone carbonyls or other Lewis bases. Researchers can compare the binding affinity and selectivity of this compound against analogs lacking chlorine or with different substitution patterns (e.g., 3,5-dichloro) to deconvolute the contribution of halogen bonds to molecular recognition [1].

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